Ergolide

Description

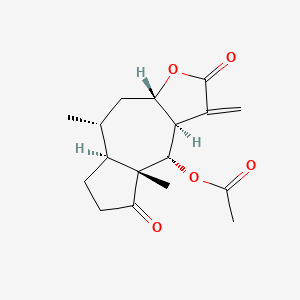

This compound has been reported in Inula hupehensis with data available.

a potent cytotoxic sesquiterpene lactone from Inula sp.; structure given in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970353 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54999-07-4 | |

| Record name | Ergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ergolide Sesquiterpene Lactone: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergolide is a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, which belongs to the Asteraceae family.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring; specifically, the α-methylene-γ-lactone group is a key structural feature responsible for their biological activity.[3] this compound has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[2][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its interaction with key signaling pathways involved in inflammation and cell survival. We will detail its effects on the NF-κB and NLRP3 inflammasome pathways, its ability to induce apoptosis, and provide relevant experimental data and protocols.

Core Mechanism 1: Potent Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors is a central regulator of the immune and inflammatory response.[7] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound exerts a significant portion of its anti-inflammatory effects by comprehensively inhibiting the NF-κB signaling cascade at multiple levels.[4][8]

Molecular Mechanism of Inhibition

This compound disrupts NF-κB activation through a multi-pronged approach:

-

Stabilization of IκBα: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation (e.g., by LPS or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[7] this compound has been shown to decrease the phosphorylation and subsequent degradation of IκBα.[8][9][10][11] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation.[4][12]

-

Inhibition of Upstream Kinases: The inhibitory effect on IκBα degradation is associated with a reduction in IKK activity.[8][9][10] Studies suggest that this compound does not inhibit the IKK complex directly but likely acts on an upstream kinase. Evidence points to the inhibition of Protein Kinase Cα (PKCα) as a key event in this compound-mediated suppression of the IKK/NF-κB axis.[8][9][10][11]

-

Direct Alkylation of NF-κB: this compound possesses an electrophilic α-methylene-γ-lactone group which can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues on target proteins, via a Michael-type addition.[4] It is proposed that this compound directly modifies the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity even after it has translocated to the nucleus.[4][12] This dual mechanism of preventing both nuclear translocation and DNA binding makes this compound a potent NF-κB inhibitor.

The downstream consequence of this inhibition is the marked suppression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2), which are key enzymes in the inflammatory process.[4][12] This leads to a concentration-dependent decrease in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][12]

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line | Stimulant | Mediator Measured | This compound Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS/IFN-γ | Nitrite (NO) | 1 - 20 µM | Concentration-dependent decrease | [4][12] |

| RAW 264.7 | LPS/IFN-γ | Prostaglandin E₂ (PGE₂) | 1 - 20 µM | Concentration-dependent decrease | [4][12] |

| BV2 microglia | LTA (5 µg/mL) | Nitrite (NO) | 5 µM | Significant attenuation | [1] |

| BV2 microglia | LTA (5 µg/mL) | IL-6 | 5 µM | Significant attenuation | [1] |

| BV2 microglia | LTA (5 µg/mL) | TNFα | 5 µM | Significant attenuation | [1] |

| BV2 microglia | LTA (5 µg/mL) | MCP-1 | 5 µM | Significant attenuation | [1] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the general steps to assess the inhibition of NF-κB DNA-binding activity by this compound.

-

Nuclear Extract Preparation: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with an appropriate agonist (e.g., LPS/IFN-γ) for 30-60 minutes. Harvest cells, lyse the cell membrane with a hypotonic buffer, and isolate nuclei by centrifugation. Lyse the nuclei with a high-salt buffer to extract nuclear proteins. Determine protein concentration using a Bradford or BCA assay.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.

-

Binding Reaction: In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) to block non-specific binding). Add the labeled probe and incubate at room temperature for 20-30 minutes. For competition assays, add a 50-fold excess of unlabeled probe to a parallel reaction to confirm binding specificity.

-

Electrophoresis: Load the reaction mixtures onto a non-denaturing 4-6% polyacrylamide gel. Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) until the dye front reaches the bottom.

-

Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a nylon membrane for chemiluminescent detection (for biotinylated probes). A positive result is a shifted band corresponding to the NF-κB/DNA complex, which should decrease in intensity with increasing concentrations of this compound.

Core Mechanism 2: Induction of Apoptosis and Cytotoxicity in Cancer Cells

This compound demonstrates significant anti-neoplastic activity by inducing programmed cell death (apoptosis) in various cancer cell lines.[5][13][14] This pro-apoptotic effect is intricately linked to both its NF-κB inhibitory action and its ability to induce cellular stress.

Molecular Mechanism of Apoptosis Induction

-

ROS-Mediated Stress: this compound treatment leads to the rapid generation of reactive oxygen species (ROS) within cancer cells.[15] This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling and can also lead to cell cycle arrest, typically at the G0/G1 phase.[15]

-

Mitochondrial (Intrinsic) Pathway Activation: The inhibition of NF-κB by this compound leads to the down-regulation of anti-apoptotic proteins such as Bcl-2 and X-chromosome-linked inhibitor of apoptosis (XIAP).[5][16] This shifts the cellular balance in favor of pro-apoptotic proteins. This compound stimulates the translocation of the pro-apoptotic protein Bax to the mitochondria, which permeabilizes the mitochondrial outer membrane.[5][16] This results in the release of cytochrome c into the cytoplasm, a key initiating event for the intrinsic apoptotic pathway.[5]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation.[5][16]

-

JNK Pathway Involvement: The JNK signaling pathway has also been implicated in this compound-induced apoptosis, suggesting a complex interplay of stress-activated pathways.[5][16]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | MTT | Significant reduction in proliferation (P < 0.001) | [13] |

| Jurkat T cells | T-cell Leukemia | Apoptosis Assays | Induces apoptosis | [5][16] |

| Uveal Melanoma (Mel285, Mel270, OMM2.5) | Uveal Melanoma | Clonogenic Survival | 48.5% - 99.9% reduction at 1-10 µM | [14] |

| OMM2.5 (in vivo) | Metastatic Uveal Melanoma | Zebrafish Xenograft | 56% tumor regression at 2.5 µM | [14] |

| ALL cell lines | Acute Lymphoblastic Leukemia | MTT | Potentiates vincristine cytotoxicity | [15] |

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a method for quantifying this compound-induced apoptosis.

-

Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat or MOLT-4) in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension and wash the pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry Analysis: Add 400 µL of 1x Annexin V binding buffer to each sample. Analyze the samples immediately on a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

-

Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant). Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

-

Core Mechanism 3: Direct Inhibition of the NLRP3 Inflammasome

Recent groundbreaking research has identified a novel direct target for this compound: the NLR family pyrin domain-containing 3 (NLRP3) inflammasome.[17] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by sensing danger signals and triggering pyroptosis (a highly inflammatory form of cell death) and the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Molecular Mechanism of Inhibition

-

Direct Covalent Binding: this compound has been shown to be an efficient inhibitor of both the priming and activation signals of the NLRP3 inflammasome.[17] Using a Drug Affinity Responsive Target Stability (DARTS) assay, NLRP3 was identified as a direct binding partner of this compound.

-

Targeting the NACHT Domain: Further investigation revealed that this compound irreversibly and covalently binds to the NACHT (NAIP, CIITA, HET-E, TP1) domain of the NLRP3 protein.[17] The NACHT domain is essential for NLRP3's ATPase activity and its oligomerization, which are prerequisite steps for inflammasome assembly.

-

Prevention of Assembly: By binding to the NACHT domain, this compound prevents the assembly and activation of the complete NLRP3 inflammasome complex, thereby inhibiting downstream events, including caspase-1 activation, IL-1β secretion, and pyroptosis.[17] This direct inhibitory mechanism is highly significant, as it positions this compound as a potential therapeutic for NLRP3-driven inflammatory diseases. In vivo studies have confirmed this, showing that this compound alleviates acute lung injury and improves survival in sepsis models in an NLRP3-dependent manner.[17]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the key steps used to identify NLRP3 as a direct target of this compound.

-

Cell Lysate Preparation: Grow bone marrow-derived macrophages (BMDMs) or a similar relevant cell type. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

-

Drug Incubation: Aliquot the cell lysate. Treat the aliquots with either this compound at various concentrations or a vehicle control (DMSO). Incubate at room temperature for 1 hour to allow for binding.

-

Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample at a predetermined concentration. Incubate for a set time (e.g., 15-30 minutes) at room temperature. The principle is that a protein bound by a small molecule will be conformationally stabilized and thus more resistant to proteolytic digestion.

-

Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.

-

Western Blot Analysis: Resolve the digested proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the suspected target protein (in this case, anti-NLRP3). Use an appropriate secondary antibody and detect via chemiluminescence.

-

Data Interpretation: In the vehicle-treated samples, the target protein band should decrease or disappear upon protease addition. In the this compound-treated samples, if this compound binds and protects the protein, a more prominent band will be preserved compared to the control. This dose-dependent protection from degradation indicates a direct binding interaction.

Summary and Implications for Drug Development

This compound is a multi-target natural product with a sophisticated mechanism of action. Its ability to potently inhibit two of the most critical pathways in inflammation, NF-κB and the NLRP3 inflammasome, underscores its significant potential as an anti-inflammatory agent. Furthermore, its capacity to induce ROS-mediated apoptosis in cancer cells, linked to its NF-κB inhibitory effects, provides a strong rationale for its exploration in oncology.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the sesquiterpene lactone scaffold.

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and improve its drug-like characteristics.

-

Preclinical and Clinical Trials: To evaluate its efficacy and safety in relevant disease models and eventually in human patients with inflammatory disorders or specific cancers.

The multifaceted mechanism of this compound, targeting key nodes of pathology, makes it a compelling candidate for addressing complex diseases that are currently underserved by single-target therapies.

References

- 1. This compound Regulates Microglial Activation and Inflammatory-Mediated Dysfunction: A Role for the Cysteinyl Leukotriene Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H22O5 | CID 185786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic potential of sesquiterpene lactone this compound through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pure.skku.edu [pure.skku.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Suppression of the NF-kappaB signalling pathway by this compound, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The apoptotic potential of this compound to induce apoptosis in molt4 cell lines - Journal of Medicinal Plants [jmp.ir]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. This compound, a potent sesquiterpene lactone induces cell cycle arrest along with ROS-dependent apoptosis and potentiates vincristine cytotoxicity in ALL cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound covalently binds NLRP3 and inhibits NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Ergolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Ergolide" can refer to two distinct classes of chemical compounds. Primarily, it is used in a broader sense to describe the family of ergot alkaloids, which are characterized by a core tetracyclic ergoline ring system. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Less commonly, "this compound" refers to a specific sesquiterpene lactone with notable anti-inflammatory and anti-cancer properties. This guide will provide a comprehensive overview of both, with a primary focus on the ergoline-based compounds, which are of greater relevance to drug development professionals.

Part 1: The Ergoline Core and its Derivatives

The ergoline ring system is the foundational structure for a wide range of biologically active compounds known as ergot alkaloids. These alkaloids are produced by fungi of the Claviceps genus and have a long history of medicinal use.[1][2][3]

Chemical Structure of the Ergoline Core

The ergoline scaffold is a tetracyclic indole derivative.[4] It consists of an indole ring system fused to a quinoline ring system. The structure is rigid and provides a unique three-dimensional framework for interaction with various biological targets.

-

Systematic Name: (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

-

Molecular Formula: C₁₄H₁₆N₂

-

Core Structure: The core structure is a tetracyclic ring system designated A, B, C, and D.

Physicochemical Properties of Representative Ergoline Derivatives

The physicochemical properties of ergoline derivatives vary significantly based on the substitutions on the core structure. These substitutions dramatically influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological activity. Below is a table summarizing the properties of some prominent ergoline-based drugs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Modifications | Primary Therapeutic Use |

| Bromocriptine | C₃₂H₄₀BrN₅O₅ | 654.6 | Peptide alkaloid derivative | Parkinson's disease, Hyperprolactinemia |

| Cabergoline | C₂₆H₃₇N₅O₂ | 451.6 | Ergoline derivative with a urea linkage | Hyperprolactinemia, Parkinson's disease |

| Lisuride | C₂₀H₂₆N₄O | 338.4 | Amide of lysergic acid | Parkinson's disease, Migraine |

| Ergotamine | C₃₃H₃₅N₅O₅ | 581.7 | Peptide alkaloid | Migraine |

| Pthis compound | C₁₉H₂₆N₂S | 314.5 | 8-((methylthio)methyl)ergoline derivative | Parkinson's disease |

Mechanism of Action and Signaling Pathways

Ergoline derivatives exert their pharmacological effects primarily by interacting with G-protein coupled receptors (GPCRs), particularly dopamine, serotonin (5-HT), and adrenergic receptors.[5][6] Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors.

Dopaminergic Pathway in Parkinson's Disease:

Many ergoline derivatives, such as Bromocriptine and Pthis compound, are potent agonists at dopamine D2 receptors.[7][8] In Parkinson's disease, there is a deficiency of dopamine in the nigrostriatal pathway. By stimulating postsynaptic D2 receptors, these drugs mimic the effects of dopamine and help to alleviate the motor symptoms of the disease.

Figure 1: Simplified signaling pathway of D2 receptor agonism by an ergoline derivative.

Serotonergic and Adrenergic Pathways in Migraine:

Ergotamine is a potent vasoconstrictor, an effect mediated by its agonist activity at 5-HT₁B/₁D receptors on intracranial blood vessels and antagonist/partial agonist activity at α-adrenergic receptors.[9] This vasoconstriction is believed to counteract the vasodilation that contributes to migraine headaches.

Experimental Protocols

1. Radioligand Receptor Binding Assay

-

Objective: To determine the affinity of an ergoline derivative for a specific receptor subtype.

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) of known affinity and varying concentrations of the unlabeled test compound (ergoline derivative).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a radioligand receptor binding assay.

2. In Vivo Microdialysis in a Rat Model of Parkinson's Disease

-

Objective: To assess the effect of an ergoline derivative on neurotransmitter levels in the brain.

-

Methodology:

-

Induce a Parkinsonian-like state in rats by unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA).

-

Implant a microdialysis probe into the striatum of the lesioned hemisphere.

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer the test ergoline derivative systemically.

-

Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Changes in neurotransmitter levels post-drug administration are correlated with its in vivo activity.

-

Part 2: this compound - The Sesquiterpene Lactone

A distinct and separate compound, also named this compound, is a sesquiterpene lactone isolated from plants of the Inula genus.[10][11] This compound has garnered interest for its anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties of this compound

-

Systematic Name: [(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate[10]

-

Molecular Formula: C₁₇H₂₂O₅[10]

-

Molecular Weight: 306.35 g/mol

-

Key Structural Features: It possesses a gamma-lactone ring and an α-methylene-γ-lactone moiety, which are common features in cytotoxic sesquiterpene lactones.

Mechanism of Action and Signaling Pathway

This compound's biological activities are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Inhibition of the NF-κB Pathway:

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. This compound has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[13]

Figure 3: Mechanism of NF-κB pathway inhibition by the sesquiterpene lactone this compound.

Experimental Protocols

1. Western Blot Analysis for iNOS and COX-2 Expression

-

Objective: To determine if this compound inhibits the protein expression of key inflammatory mediators.

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of varying concentrations of this compound.

-

After a suitable incubation period, lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative protein expression levels.

-

2. Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., Jurkat T cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

While the term "this compound" can be ambiguous, the ergoline core structure represents a highly valuable scaffold in drug discovery, leading to the development of numerous therapeutics for a range of disorders. Its derivatives showcase a remarkable diversity of pharmacological actions, primarily through the modulation of dopaminergic, serotonergic, and adrenergic systems. The sesquiterpene lactone this compound, on the other hand, presents a promising lead for the development of anti-inflammatory and anti-cancer agents through its potent inhibition of the NF-κB pathway. A clear understanding of the specific "this compound" of interest is crucial for targeted research and development efforts.

References

- 1. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of a wide array of ergolines at functional alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ergoline - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. brainkart.com [brainkart.com]

- 10. This compound | C17H22O5 | CID 185786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and NMR spectral assignments of this compound and bigelovin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergolide from Inula Species: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergolide, a sesquiterpene lactone primarily isolated from various species of the genus Inula, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and analytical characterization of this compound. It is designed to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways.

Discovery and Botanical Sources

This compound has been identified and isolated from several species within the Inula genus (family Asteraceae). Notably, its presence has been confirmed in Inula hupehensis, Inula britannica, and Inula oculus-christi[1][2]. The discovery of this compound has often been the result of bioassay-guided fractionation of extracts from these plants, driven by the search for novel cytotoxic and anti-inflammatory agents[3].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₅ | [4] |

| Molecular Weight | 306.35 g/mol | [4] |

| Appearance | White crystalline solid | Inferred from typical pure natural products |

| CAS Number | 54999-07-4 | [4] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Note: Detailed, unambiguously assigned ¹H and ¹³C NMR data for this compound has been published, however, access to the full spectral data from the primary literature (Planta Med. 1996;62(2):166-8) is required for a complete table. The data below is representative of typical shifts for similar sesquiterpene lactones and should be confirmed with the primary reference.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| ... | ... | ... |

Quantitative Data on Isolation and Biological Activity

The yield of this compound can vary depending on the plant species, geographical location, and the extraction and purification methods employed. Its biological activity, particularly cytotoxicity, has been quantified against various cancer cell lines.

Table 3: Isolation Yield of this compound

| Inula Species | Plant Part | Extraction Method | Yield | Reference |

| Inula oculus-christi | Aerial parts | Maceration with petroleum ether, CHCl₃, and EtOAc | 53 mg (from 35g of chloroform extract) | [5] |

Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDBK | Kidney (Bovine) | 8.6 | [5] |

| MCF7 | Breast Cancer | 5.3 | [5] |

| WEHI164 | Fibrosarcoma (Murine) | 6.1 | [5] |

| RAW 264.7 | Macrophage (Murine) | 1.95 (Nitrite accumulation) | [6] |

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of this compound and other sesquiterpene lactones from Inula species.

Plant Material and Extraction

-

Plant Material : Dried and powdered aerial parts of the selected Inula species are used as the starting material.

-

Extraction :

-

The powdered plant material is subjected to sequential maceration with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform or dichloromethane, and then ethyl acetate or methanol.

-

Alternatively, a single-solvent extraction using methanol or ethanol can be performed, followed by liquid-liquid partitioning of the concentrated extract against solvents of varying polarity.

-

For instance, 5 kg of dried, powdered Inula britannica flowers can be refluxed with 95% ethanol. The resulting extract is then concentrated under reduced pressure.

-

Isolation and Purification

This protocol is based on cytotoxicity-guided fractionation, a common approach for isolating bioactive compounds like this compound.

-

Initial Fractionation : The crude extract (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Elution Gradient : A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Bioassay-Guided Selection : The collected fractions are tested for their cytotoxic activity against a panel of cancer cell lines.

-

Further Purification : The most active fractions are pooled and subjected to further chromatographic purification steps. This may include repeated column chromatography on silica gel, Sephadex LH-20 chromatography, or preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Crystallization : The purified this compound is typically obtained as a crystalline solid after removal of the solvent from the final pure fraction. Crystallization can be induced from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane).

-

Structural Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Inula species.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Cytotoxicity and NMR spectral assignments of this compound and bigelovin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones from Inula oculus-christi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H22O5 | CID 185786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Ergolide: A Potential Regulator of Microglial Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, predominantly mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. Chronically activated microglia release a barrage of pro-inflammatory cytokines and neurotoxic mediators, contributing to neuronal damage and disease progression. Ergolide, a naturally occurring sesquiterpene lactone, has emerged as a promising immunomodulatory agent with the potential to quell this detrimental inflammatory cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's role in regulating microglial activation, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects on microglia primarily through the modulation of key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways. Evidence also suggests a role for the cysteinyl leukotriene (CysLT) pathway in this compound's mechanism of action.[1]

Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that culminates in the activation of NF-κB.[1] Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, leading to the production and release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1]

This compound has been shown to significantly attenuate the production of these inflammatory mediators in LPS-stimulated microglia.[1] Mechanistic studies reveal that this compound inhibits the activation of NF-κB.[1][2] Interestingly, this inhibition appears to be independent of the mitogen-activated protein kinase (MAPK) pathway, another major signaling route downstream of TLR activation.[1][2] Furthermore, this compound has been found to reduce the expression of IL-6 induced by leukotriene D4 (LTD4), a component of the CysLT pathway, suggesting a broader immunomodulatory role for this compound.[1]

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on microglial activation have been quantified in several in vitro studies. The following tables summarize the key findings on the dose-dependent inhibition of nitric oxide and pro-inflammatory cytokine production in LPS-stimulated microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia

| Treatment | Nitrite Concentration (% of LPS Control) | Statistical Significance |

| Control | Not reported | |

| LPS (5 ng/mL) | 100% | |

| LPS + this compound (5 µM) | Significantly reduced | p < 0.0001 |

Data synthesized from a study by Ryan et al. (2023).[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV2 Microglia

| Treatment | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Statistical Significance (vs. LPS) |

| Control | Not reported | Not reported | |

| LPS (5 ng/mL) | 100% | 100% | |

| LPS + this compound (5 µM) | Significantly reduced | Significantly reduced | p < 0.0001 for both TNF-α and IL-6 |

Data synthesized from a study by Ryan et al. (2023).[1]

Table 3: Effect of this compound on LTD4-Induced IL-6 Expression in BV2 Microglia

| Treatment | IL-6 Expression (% of Control) | Statistical Significance |

| Control | 100% | |

| LTD4 (0.01 µM) | Significantly increased | p < 0.05 |

| LTD4 + this compound (5 µM) | Significantly reduced vs. LTD4 | p < 0.05 |

Data synthesized from a study by Ryan et al. (2023).[1]

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the complex interactions involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound on microglial activation.

Caption: TLR4/NF-κB signaling pathway and this compound's point of intervention.

Caption: Cysteinyl leukotriene pathway and this compound's effect.

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to evaluate the role of this compound in regulating microglial activation.

Cell Culture and Treatment

-

Cell Line: Murine BV2 microglial cells are a commonly used and well-characterized model for in vitro studies of microglial activation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Pre-treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction). Once adherent, cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist, typically LPS from E. coli O111:B4 at a final concentration of 5 ng/mL, for a specified duration (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Sodium Nitrite (NaNO2) standard solution.

-

-

Procedure:

-

Prepare a standard curve of NaNO2 in culture medium (e.g., 0-100 µM).

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Materials: Commercially available ELISA kits for murine TNF-α and IL-6.

-

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP), is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with recombinant cytokine.

-

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as the phosphorylated (activated) form of the p65 subunit (p-p65).

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

The total protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the target protein (e.g., rabbit anti-p-p65 NF-κB, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

-

The intensity of the protein bands is quantified using densitometry software.

-

Conclusion

This compound demonstrates significant potential as a regulator of microglial activation. Its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide through the modulation of the NF-κB and potentially the CysLT signaling pathways highlights its therapeutic promise for neuroinflammatory and neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its derivatives in the context of central nervous system disorders. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound.

References

Ergolide: A Potential Neurotherapeutic Agent Through Immunomodulation

An In-depth Technical Guide on the Preclinical Exploration of Ergolide's Anti-Neuroinflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current preclinical research on this compound as a potential neurotherapeutic agent. The information is intended for a scientific audience and does not constitute medical advice. This compound is an investigational compound and is not approved for any clinical use.

Introduction

This compound, a naturally occurring sesquiterpene lactone isolated from the plant Inula brittanica, has emerged as a molecule of interest for its immunoregulatory and anti-inflammatory properties.[1] While traditionally investigated for its anti-cancer and systemic anti-inflammatory effects, recent preclinical studies have explored its potential therapeutic applications in the context of neurodegenerative diseases.[1] It is crucial to distinguish this compound, a sesquiterpene lactone, from ergot-derived compounds like pthis compound, which are dopamine receptor agonists with a different mechanism of action and clinical application.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neurons, where neuroinflammation plays a significant pathological role.[1][2] This has led researchers to investigate anti-inflammatory compounds as potential neurotherapeutics. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action, quantitative effects on neuroinflammatory models, and detailed experimental protocols from key studies.

Core Mechanism of Action: Attenuation of Neuroinflammation

The primary neurotherapeutic potential of this compound, as suggested by current research, lies in its ability to modulate the activity of microglia, the resident immune cells of the central nervous system.[1] Chronic activation of microglia contributes to a persistent pro-inflammatory environment that is neurotoxic.[1][3] this compound has been shown to attenuate the production of pro-inflammatory mediators and nitric oxide (NO) from activated microglia.[1]

The key signaling pathway implicated in this compound's anti-inflammatory effect is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][5] this compound has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[5][6] This inhibition appears to occur, at least in part, through the prevention of the degradation and phosphorylation of IκB, an inhibitory protein of NF-κB, and a reduction in the activity of IκB kinase (IKK).[4][5] Furthermore, some evidence suggests an upstream involvement of Protein Kinase Cα (PKCα) in this compound's modulation of the NF-κB pathway.[4]

Recent findings also propose a role for the cysteinyl leukotriene (CysLT) pathway in the this compound-mediated regulation of microglial activation.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on this compound, focusing on its effects on microglial activation, neuroinflammation, and cell viability.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in Microglia

| Cell Line | Stimulant | This compound Concentration | Mediator | % Inhibition / Reduction | Reference |

| BV2 (murine microglia) | LTA (5 µg/mL) | 5 µM | TNF-α | Significant reduction | [1] |

| BV2 (murine microglia) | LTA (5 µg/mL) | 5 µM | IL-6 | Significant reduction | [1] |

| BV2 (murine microglia) | LTA (5 µg/mL) | 5 µM | NO | Significant reduction | [1] |

| BV2 (murine microglia) | LPS (5 ng/mL) | 5 µM | TNF-α | Significant reduction | [1] |

| BV2 (murine microglia) | LPS (5 ng/mL) | 5 µM | IL-6 | Significant reduction | [1] |

| BV2 (murine microglia) | LPS (5 ng/mL) | 5 µM | NO | Significant reduction | [1] |

| RAW 264.7 (murine macrophages) | LPS/IFN-γ | 1-10 µM | iNOS and COX-2 expression | Concentration-dependent decrease | [6] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | This compound Concentration | Effect on Cell Viability | Reference |

| N2a (murine neuroblastoma) | 1, 3, 5 µM | Concentration-dependent decrease in viability | [6] |

| SH-SY5Y (human neuroblastoma) | 1, 3, 5, 10 µM | Concentration-dependent decrease in viability | [6] |

| Jurkat T cells | Not specified | Induction of apoptosis | [5] |

| ALL cell lines | Not specified | Cell cycle arrest and ROS-dependent apoptosis | [7] |

Table 3: In Vivo Effects of this compound in a Zebrafish Model of Inflammation

| Model | This compound Treatment | Outcome | Effect | Reference |

| LPS-induced inflammation | 5 µM | Survival | Improved | [1] |

| LPS-induced inflammation | 5 µM | Sensorimotor behavior | Alleviated dysfunction | [1] |

| PTZ-induced seizures | 5 µM | Seizure-like activity | No mitigation | [1] |

Key Experimental Protocols

This section provides a detailed description of the methodologies used in the key studies investigating the neurotherapeutic potential of this compound.

Microglial Cell Culture and Activation

-

Cell Lines: Murine BV2 and N9 microglial cell lines are commonly used.[1]

-

Seeding: Cells are seeded in 24-well or 96-well plates at a density of 1.5 × 10^5 cells/well or 1 × 10^4 cells/well, respectively, and incubated overnight at 37°C.[1]

-

Activation: To induce a pro-inflammatory M1-like state, microglial cells are stimulated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) from E. coli (5 ng/mL or 200 ng/mL) or lipoteichoic acid (LTA) from S. aureus (5 µg/mL).[1]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 1 to 10 µM) for a specified duration (e.g., 24 hours) in the presence or absence of the inflammatory stimulant.[1]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.

-

LDH Assay: Cytotoxicity is determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Zebrafish Inflammation Model

-

Animal Model: Zebrafish larvae at 4 days post-fertilization (dpf) are used.[1]

-

Treatment: Larvae are exposed to this compound (e.g., 5 µM) or a vehicle control (e.g., 0.025% DMSO).[1]

-

Induction of Inflammation: Inflammation is induced by the application of LPS to the bathing media.[1]

-

Behavioral Analysis: Locomotor activity is monitored using a video tracking system to assess sensorimotor function.[1]

-

Gene Expression Analysis (qRT-PCR): The expression of inflammatory genes (e.g., tnfα, il-1β) in the larvae is measured by quantitative real-time polymerase chain reaction (qRT-PCR).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow for evaluating this compound.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating the neurotherapeutic potential of this compound.

Discussion and Future Directions

The current body of preclinical evidence suggests that this compound may have therapeutic potential for neurodegenerative diseases primarily through its anti-inflammatory effects on microglia. Its ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory mediators is a promising aspect. The in vivo studies in a zebrafish model of inflammation further support its potential to alleviate inflammatory-mediated dysfunction.[1]

However, several critical considerations and knowledge gaps remain:

-

Neurotoxicity: this compound has demonstrated a pro-oxidant and cytotoxic effect on neuroblastoma cells in vitro.[1][6] This raises concerns about its therapeutic window and potential for off-target toxicity in the central nervous system. Further studies are needed to understand the concentration-dependent effects and the specific neuronal populations that may be vulnerable.

-

Blood-Brain Barrier Permeability: There is currently no direct evidence to confirm whether this compound can cross the blood-brain barrier (BBB) in mammals. While some other sesquiterpene lactones have been shown to be BBB permeable, this needs to be experimentally verified for this compound to be considered a viable CNS therapeutic.[8]

-

Lack of Clinical Data: All the available data on this compound are from preclinical studies. There have been no clinical trials to evaluate its safety and efficacy in humans for any indication.

-

Specificity and Off-Target Effects: The full spectrum of molecular targets of this compound in the brain is not yet elucidated. A thorough investigation of its off-target effects is necessary to assess its safety profile.

Future research should focus on addressing these limitations. Studies using mammalian models of neurodegenerative diseases are crucial to validate the findings from in vitro and zebrafish studies. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound derivatives with improved neuroprotective properties and a better safety profile, potentially separating the desired anti-inflammatory effects from the observed cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. NF-κB responds to absolute differences in cytokine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of the NF-kappaB signalling pathway by this compound, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a potent sesquiterpene lactone induces cell cycle arrest along with ROS-dependent apoptosis and potentiates vincristine cytotoxicity in ALL cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Costunolide and parthenolide: Novel blood-brain barrier permeable sesquiterpene lactones to improve barrier tightness - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergolide (C₁₇H₂₂O₅): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergolide, a sesquiterpene lactone with the molecular formula C₁₇H₂₂O₅, is a natural product isolated from plants of the Inula genus, notably Inula hupehensis and Inula britannica.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory and antineoplastic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities with a focus on its mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |

| Molecular Weight | 306.35 g/mol | PubChem[1] |

| IUPAC Name | [(3aR,4S,5aR,8S,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[4,5-b]furan-4-yl] acetate | PubChem[1] |

| CAS Number | 54999-07-4 | PubChem[1] |

Computed Properties

The following properties have been computationally predicted and are provided by PubChem.

| Property | Value |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 306.14672380 g/mol |

| Monoisotopic Mass | 306.14672380 g/mol |

| Topological Polar Surface Area | 75.7 Ų |

| Heavy Atom Count | 22 |

| Complexity | 565 |

Solubility

Specific quantitative solubility data for this compound in various solvents is limited. However, one commercial supplier indicates its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Solubility |

| DMSO | Soluble |

Note: Further experimental validation of solubility in a range of solvents is recommended for drug development purposes.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided, the literature confirms its characterization using the following methods. A comprehensive search for publicly available spectra or detailed peak lists was not successful.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been used for the structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.

Synthesis and Isolation

Total Synthesis

A detailed, step-by-step protocol for the total synthesis of this compound is not currently available in the reviewed literature. The complex stereochemistry of sesquiterpene lactones presents a significant synthetic challenge.

Isolation from Natural Sources

This compound is naturally present in and has been isolated from the aerial parts of Inula hupehensis and the flowers of Inula britannica. A general protocol for the isolation of sesquiterpene lactones from Inula species involves the following steps. Please note that this is a generalized workflow and optimization for this compound isolation is necessary.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anticancer activities, which are primarily attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. The proposed mechanism involves the inhibition of IκB (inhibitor of κB) degradation, which in turn prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity: Induction of ROS-Dependent Apoptosis

In various cancer cell lines, particularly in acute lymphoblastic leukemia, this compound has been demonstrated to induce cell cycle arrest and apoptosis. This pro-apoptotic effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers a cascade of events leading to programmed cell death.

Caption: ROS-dependent apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Leukemia cell lines (e.g., Jurkat, MOLT-4)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

Treated and untreated cells

-

DCFH-DA stock solution (in DMSO)

-

Serum-free medium

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel and treat with this compound for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with a working solution of 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the NF-κB signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and the induction of ROS-dependent apoptosis, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to study its effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of efficient synthetic routes.

References

Ergolide: A Potent Modulator of Inflammatory Cytokines and Nitric Oxide Production

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ergolide, a sesquiterpene lactone isolated from Inula britannica, has demonstrated significant anti-inflammatory properties by potently inhibiting the production of key inflammatory mediators, including nitric oxide (NO) and various pro-inflammatory cytokines. This technical whitepaper provides an in-depth analysis of the mechanisms underlying this compound's effects, with a focus on its impact on cellular signaling pathways. This document summarizes quantitative data from preclinical studies, details common experimental protocols for evaluating its activity, and presents visual representations of its mechanism of action to support further research and development.

Introduction

Inflammation is a complex biological response crucial for host defense. However, dysregulated inflammatory processes contribute to the pathogenesis of numerous chronic diseases. A key aspect of the inflammatory cascade is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the excessive synthesis of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[1][2] this compound has emerged as a promising natural compound that can attenuate these inflammatory responses.[2][3] Its primary mechanism involves the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][5]

Quantitative Impact of this compound on Inflammatory Mediators

This compound exhibits a dose-dependent inhibitory effect on the production of nitric oxide and pro-inflammatory cytokines in various cell models, most notably in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophages and BV2 microglia.

Table 1: this compound's Inhibition of Nitric Oxide Production

| Cell Line | Stimulant(s) | This compound Concentration | % Inhibition of Nitrite Production | Reference |

| RAW 264.7 | LPS/IFN-γ | Concentration-dependent | Data indicates significant reduction | [5] |

| BV2 | LTA | Concentration-dependent | Data indicates significant reduction | [2] |

| BV2 | LPS | Concentration-dependent | Data indicates significant reduction | [2] |

Table 2: this compound's Inhibition of Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition | Reference |

| BV2 | LTA | TNF-α | Concentration-dependent | Data indicates significant reduction | [2] |

| BV2 | LTA | IL-6 | Concentration-dependent | Data indicates significant reduction | [2] |

| BV2 | LPS | TNF-α | Concentration-dependent | Data indicates significant reduction | [2] |

| BV2 | LPS | IL-6 | Concentration-dependent | Data indicates significant reduction | [2] |

Note: The referenced literature confirms a concentration-dependent inhibitory effect. Specific percentage values would need to be extracted from the full-text articles.

Core Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are primarily attributed to its interference with key intracellular signaling pathways that regulate the expression of iNOS and pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including Nos2 (iNOS), Tnf, Il6, and Il1b.[4][6]

This compound has been shown to suppress NF-κB activation through multiple mechanisms:

-

Stabilization of IκB: this compound inhibits the degradation and phosphorylation of IκB, thereby preventing the release and nuclear translocation of NF-κB.[4][5][6]

-

Inhibition of IκB Kinase (IKK) Activity: The suppression of IκB degradation is associated with a reduction in IKK activity, a key upstream kinase in the NF-κB pathway.[4][6]

-

Direct Modification of NF-κB: Some evidence suggests that this compound may directly modify the active NF-κB complex, further inhibiting its DNA-binding activity.[1][5]

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and directly targeting active NF-κB.

Modulation of Other Signaling Pathways

While NF-κB is a primary target, other pathways may also be involved in this compound's anti-inflammatory effects:

-

MAPK Pathway: The role of mitogen-activated protein kinases (MAPKs) in this compound's mechanism is less clear, with some studies suggesting its NF-κB inhibitory effects are independent of p38 and p44/42 MAPK.[2][6]

-

Cysteinyl Leukotriene (CysLT) Pathway: Recent research suggests a potential role for the CysLT pathway in this compound-mediated regulation of microglial activation.[2]

-

NLRP3 Inflammasome: this compound has been shown to covalently bind to the NACHT domain of NLRP3, preventing the assembly and activation of the NLRP3 inflammasome and subsequent pyroptosis.[7]

Experimental Protocols